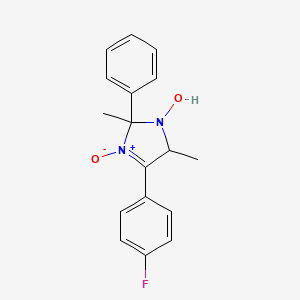
1-(3,4-dichlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(3,4-dichlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrrolidinecarboxamide compounds that have been studied for their potential use in various applications.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of various enzymes. For example, it has been shown to inhibit PDE4, which is involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound can reduce inflammation. It has also been shown to inhibit HDAC, which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can alter gene expression and potentially have antitumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting PDE4. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by altering gene expression through HDAC inhibition. In addition, it has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3,4-dichlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential use as a tool compound for studying the role of PDE4 and HDAC in various biological processes. It can also be used as a potential lead compound for the development of new anti-inflammatory, antitumor, and antimicrobial agents. One limitation of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the study of 1-(3,4-dichlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate its potential use as a tool compound for studying the role of PDE4 and HDAC in various biological processes. Another direction is to optimize its synthesis and evaluate its potential as a lead compound for the development of new anti-inflammatory, antitumor, and antimicrobial agents. Additionally, further studies are needed to evaluate its potential toxicity and safety in preclinical studies.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-N-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use as an inhibitor of various enzymes, including phosphodiesterase 4 (PDE4) and histone deacetylase (HDAC).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c18-14-5-4-12(8-15(14)19)21-9-10(6-16(21)23)17(24)20-11-2-1-3-13(7-11)22(25)26/h1-5,7-8,10H,6,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUASIVXAXUKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3985655.png)
![3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3985662.png)
![N-{4-[({2-[(4-nitrophenyl)amino]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3985668.png)

![4-chloro-N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3985685.png)
![4-{2-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3985688.png)
![4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3985711.png)
![6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3985720.png)
![2-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3985721.png)
![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3985742.png)
![N-{4-[6-amino-3-(2-chlorophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl}acetamide](/img/structure/B3985744.png)
